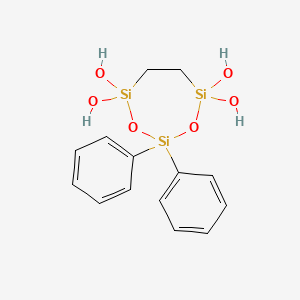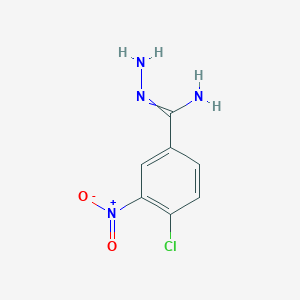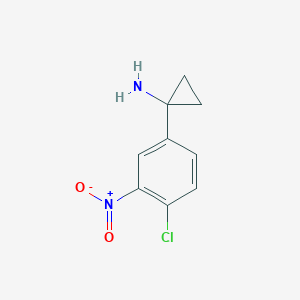
1-(1,2-Dimethylcyclopentyl)-1,4-dimethylcyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,2-Dimethylcyclopentyl)-1,4-dimethylcyclohexane is a complex organic compound characterized by its unique structure, which includes a cyclopentyl ring substituted with two methyl groups and a cyclohexane ring also substituted with two methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,2-Dimethylcyclopentyl)-1,4-dimethylcyclohexane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-dimethylcyclopentane with 1,4-dimethylcyclohexane in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1-(1,2-Dimethylcyclopentyl)-1,4-dimethylcyclohexane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Halogenation and other substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Halogenation can be achieved using reagents like chlorine (Cl₂) or bromine (Br₂) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce more saturated hydrocarbons.
科学的研究の応用
1-(1,2-Dimethylcyclopentyl)-1,4-dimethylcyclohexane has several scientific research applications:
Chemistry: It is used as a model compound in studies of cycloalkane chemistry and reaction mechanisms.
Medicine: Research into its biological activity could lead to new therapeutic agents.
Industry: It can be used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
作用機序
The mechanism of action of 1-(1,2-Dimethylcyclopentyl)-1,4-dimethylcyclohexane involves its interaction with specific molecular targets and pathways The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence its reactivity and interactions with other molecules
類似化合物との比較
Similar Compounds
1,2-Dimethylcyclopentane: A simpler analog with only the cyclopentyl ring.
1,4-Dimethylcyclohexane: Another analog with only the cyclohexane ring.
Cyclohexane: A basic cycloalkane without any substituents.
Uniqueness
1-(1,2-Dimethylcyclopentyl)-1,4-dimethylcyclohexane is unique due to its dual-ring structure with multiple methyl substitutions, which imparts distinct chemical and physical properties. This structural complexity makes it a valuable compound for studying the effects of ring substitution and for developing new synthetic methodologies.
特性
CAS番号 |
915778-37-9 |
|---|---|
分子式 |
C15H28 |
分子量 |
208.38 g/mol |
IUPAC名 |
1-(1,2-dimethylcyclopentyl)-1,4-dimethylcyclohexane |
InChI |
InChI=1S/C15H28/c1-12-7-10-14(3,11-8-12)15(4)9-5-6-13(15)2/h12-13H,5-11H2,1-4H3 |
InChIキー |
ZAQZZWLATYDXBO-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(CC1)(C)C2(CCCC2C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-Aminoethyl)-N-[2-(4-fluorophenyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B12612872.png)




![{2-[4-Bromo-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B12612893.png)
![N-(2-Aminoethyl)-4-[(4-chlorophenyl)methoxy]-2-methoxybenzamide](/img/structure/B12612898.png)


![5-(Propan-2-yl)-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one](/img/structure/B12612921.png)
![Methyl(diphenyl){phenyl[(trimethylsilyl)oxy]methyl}silane](/img/structure/B12612926.png)

![1-Azabicyclo[3.2.2]nonane, 6-(5-isoxazolylethynyl)-](/img/structure/B12612942.png)
